

A Comparative Guide to the Computational Modeling of 2-(Allyloxy)-3-bromobenzaldehyde Reactions

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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

Cat. No.: B2362877

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Abstract

This guide presents a comparative framework for the computational modeling of reactions involving **2-(Allyloxy)-3-bromobenzaldehyde**, a molecule of interest in synthetic and medicinal chemistry. In the absence of direct experimental or computational studies on this specific compound, this document outlines a proposed computational investigation to predict its reactivity. We detail methodologies for modeling key reaction types, including oxidation and reduction of the aldehyde, nucleophilic aromatic substitution, Claisen rearrangement of the allyloxy group, and electrophilic addition to the allyl moiety. This guide compares the theoretical performance of various Density Functional Theory (DFT) functionals and basis sets, providing a roadmap for researchers to computationally explore the chemical behavior of **2-(Allyloxy)-3-bromobenzaldehyde** and its derivatives.

Introduction

2-(Allyloxy)-3-bromobenzaldehyde possesses multiple functional groups that suggest a rich and complex reactivity profile: an aldehyde, a halogenated aromatic ring, and an allyloxy group. Understanding the interplay of these groups is crucial for its application in drug development and organic synthesis. Computational modeling, particularly using Density Functional Theory

(DFT), offers a powerful tool for predicting reaction mechanisms, transition states, and product distributions without the need for extensive initial experimental work.

This guide proposes a comparative study of common DFT methods to model the plausible reactions of **2-(Allyloxy)-3-bromobenzaldehyde**. The aim is to provide a clear, actionable framework for researchers to initiate their own computational investigations.

Proposed Plausible Reactions for Computational Study

Based on the structure of **2-(Allyloxy)-3-bromobenzaldehyde**, the following reactions are proposed for computational modeling:

- Reaction 1: Oxidation of the Aldehyde to a Carboxylic Acid. Aldehydes are readily oxidized to carboxylic acids.^{[1][2]} This transformation is fundamental and its energetic profile is a key indicator of the molecule's stability.
- Reaction 2: Reduction of the Aldehyde to an Alcohol. The reduction of the aldehyde to a primary alcohol is another fundamental reaction.^{[3][4][5]} Modeling this reaction provides insights into the molecule's behavior in reductive environments.
- Reaction 3: Nucleophilic Aromatic Substitution of the Bromo Group. The bromo substituent on the aromatic ring is a potential site for nucleophilic aromatic substitution, a common reaction in the synthesis of complex aromatic compounds.^{[6][7][8]}
- Reaction 4: Claisen Rearrangement of the Allyloxy Group. Allyl aryl ethers can undergo a^[9] ^[9]-sigmatropic rearrangement, known as the Claisen rearrangement, to form an ortho-allyl phenol upon heating.^{[10][11][12]}
- Reaction 5: Electrophilic Addition to the Allyl Group. The double bond in the allyl group is susceptible to electrophilic addition reactions.^{[13][14][15]}

Proposed Computational Experimental Protocols

This section details the proposed methodologies for the computational modeling of the aforementioned reactions.

Software and General Computational Details

All calculations will be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The initial geometry of **2-(Allyloxy)-3-bromobenzaldehyde** will be optimized using a computationally less expensive method (e.g., B3LYP/6-31G(d)) before proceeding to higher levels of theory. Solvation effects can be modeled using an implicit solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), with a suitable solvent (e.g., water or methanol).

Comparison of DFT Functionals and Basis Sets

To compare the performance of different computational methods, the following combinations of DFT functionals and basis sets are proposed:

- Functionals:
 - B3LYP: A widely used hybrid functional.
 - M06-2X: A meta-hybrid GGA functional known for good performance with main-group thermochemistry and kinetics.
 - ω B97X-D: A range-separated hybrid functional with dispersion correction, often providing good accuracy for a wide range of applications.
- Basis Sets:
 - 6-311+G(d,p): A popular Pople-style basis set.
 - def2-TZVP: A triple-zeta valence quality basis set with polarization functions.

Reaction Modeling Protocol

For each of the five proposed reactions, the following computational steps will be performed for each functional/basis set combination:

- Geometry Optimization: Optimize the geometries of the reactant(s), product(s), and any intermediates.

- **Transition State (TS) Search:** Locate the transition state for each reaction step using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
- **Frequency Analysis:** Perform frequency calculations at the same level of theory to confirm the nature of the stationary points. Reactants, products, and intermediates should have zero imaginary frequencies, while a transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
- **Intrinsic Reaction Coordinate (IRC) Calculation:** For each transition state, perform an IRC calculation to confirm that it connects the correct reactant and product.
- **Thermochemical Analysis:** From the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies. Calculate the activation energies (ΔG^\ddagger) and reaction energies (ΔG_r).

Data Presentation for Comparison

The quantitative data generated from the computational studies should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of Activation Energies (ΔG^\ddagger) in kcal/mol

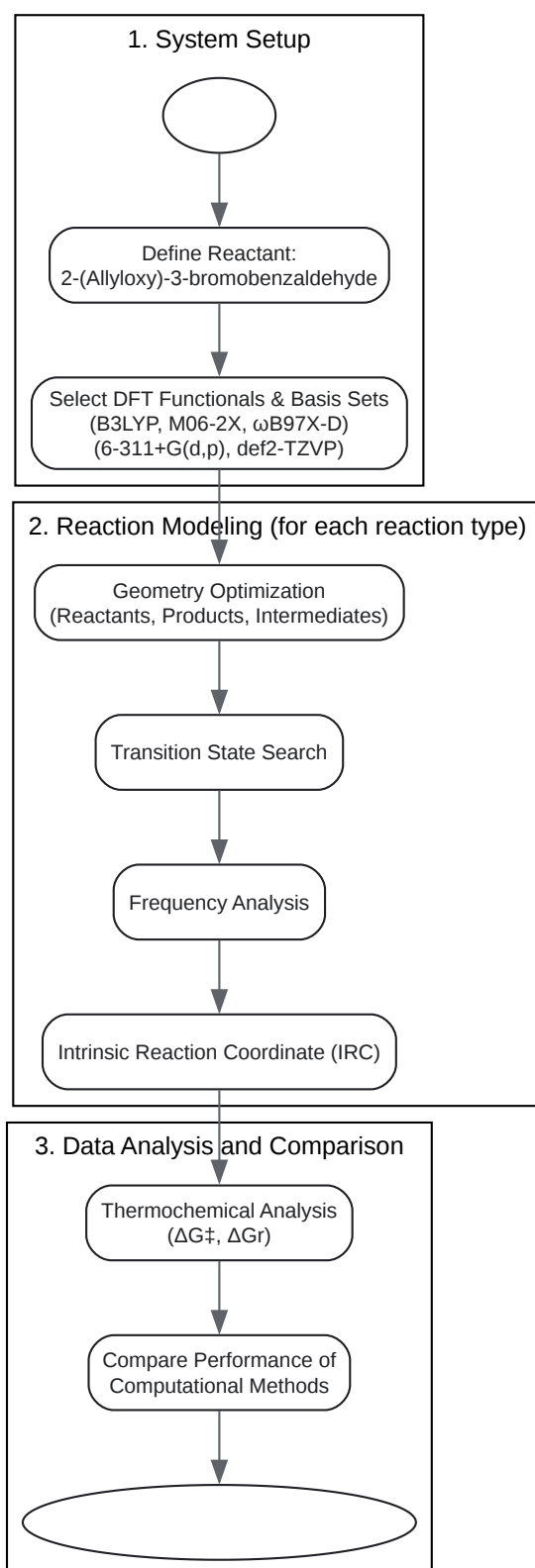
Reaction	B3LYP/6-311+G(d,p)	M06-2X/6-311+G(d,p)	ω B97X-D/6-311+G(d,p)	B3LYP/def2-TZVP	M06-2X/def2-TZVP	ω B97X-D/def2-TZVP
Oxidation	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]
Reduction	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]
Nu. Ar. Sub.	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]
Claisen Rearr.	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]
Elec. Add.	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]

Table 2: Comparison of Reaction Energies (ΔG_r) in kcal/mol

Reaction	B3LYP/6-311+G(d,p)	M06-2X/6-311+G(d,p)	ω B97X-D/6-311+G(d,p)	B3LYP/def2-TZVP	M06-2X/def2-TZVP	ω B97X-D/def2-TZVP
Oxidation	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]
Reduction	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]
Nu. Ar. Sub.	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]
Claisen Rearr.	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]
Elec. Add.	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]	[Calculated Value]

Visualization of Computational Workflow

The following diagram illustrates the proposed workflow for the computational modeling of each reaction.



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